N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide
Description
This compound features a 3,4-dihydro-2H-quinoline core substituted at the 7-position with an oxamide group. The oxamide moiety is further functionalized with a 4-methylphenyl group and a cyclopropanecarbonyl unit at the quinoline’s nitrogen.
Properties
IUPAC Name |
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-4-9-17(10-5-14)23-20(26)21(27)24-18-11-8-15-3-2-12-25(19(15)13-18)22(28)16-6-7-16/h4-5,8-11,13,16H,2-3,6-7,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNITQGZCWGNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C21H22N2O3
- Molecular Weight : 350.41 g/mol
- CAS Number : 942005-64-3
Anticancer Properties
Research has indicated that quinoline derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Compound Tested | Effect |
|---|---|---|
| Quinoline Derivatives | Inhibition of cancer cell growth | |
| Similar Oxamide Compounds | Induction of apoptosis in tumor cells |
Neuroprotective Effects
The compound's structural analogs have been evaluated for neuroprotective effects. For instance, studies on related compounds have shown their ability to reduce neuronal hyperexcitability in rat models, suggesting potential applications in treating neurodegenerative diseases.
| Study | Compound | Result |
|---|---|---|
| (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide | Significant reduction in neuronal hyperexcitability |
Anti-inflammatory Activity
Quinoline-based compounds have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for reducing inflammation:
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with various receptors in the nervous system, leading to neuroprotective effects.
- Gene Expression Regulation : The compound may influence gene expression related to cell survival and apoptosis.
Case Studies
Several case studies highlight the potential of this compound:
- Anticancer Efficacy : A study involving a series of quinoline derivatives showed that modifications in the chemical structure significantly enhanced anticancer activity against various tumor cell lines.
- Neuroprotection in Animal Models : Research demonstrated that administering similar compounds resulted in improved outcomes in models of neurodegeneration, particularly in reducing oxidative stress markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences and similarities between the target compound and related molecules:
Key Observations:
- Cyclopropane Integration: All compounds incorporate cyclopropane rings, likely to enhance rigidity and metabolic resistance. The target compound uniquely positions the cyclopropanecarbonyl at the quinoline nitrogen, whereas others use cyclopropane as a central scaffold .
- Amide Variations: The target employs an oxamide linker, distinct from the carboxamide/dicarboxamide groups in comparators.
- Aromatic Substituents : The 4-methylphenyl group in the target contrasts with fluorine (e.g., ) or methoxy groups (e.g., ). Fluorine substituents often improve bioavailability and membrane permeability, while methyl groups may enhance lipophilicity .
- Heterocyclic Modifications : ’s compound includes a morpholine ring, which could improve solubility and pharmacokinetics compared to the target’s simpler cyclopropanecarbonyl unit .
Q & A
Q. What are the recommended synthetic routes for N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving: (i) Cyclopropanecarbonyl chloride coupling to 7-amino-3,4-dihydro-2H-quinoline under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base). (ii) Oxamide formation via reaction of the intermediate with 4-methylphenyl isocyanate in THF at reflux .
- Critical Factors : Yield optimization requires strict control of moisture (to prevent hydrolysis of the acyl chloride) and stoichiometric excess of the isocyanate (1.2–1.5 eq.) to drive the reaction .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of: (i) High-resolution mass spectrometry (HRMS) to confirm molecular weight. (ii) NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and cyclopropane ring integrity. For example, the cyclopropane protons typically appear as a multiplet at δ 1.2–1.5 ppm in CDCl₃ . (iii) X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What are the key chemical reactivity profiles of this compound under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : The tetrahydroquinoline moiety is susceptible to oxidation (e.g., with KMnO₄ or DDQ), forming a fully aromatic quinoline system. Monitor reaction progress via TLC to avoid over-oxidation .
- Reduction : The cyclopropane ring is stable under mild hydrogenation (H₂/Pd-C), but the amide bonds may hydrolyze under acidic or basic conditions. Use NaBH₄ or LiAlH₄ with caution to reduce carbonyl groups selectively .
Q. How can researchers evaluate the compound’s biological activity in vitro?
- Methodological Answer : (i) Target-based assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays. (ii) Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include controls for cyclopropane-mediated cytotoxicity (e.g., compare with non-cyclopropane analogs) .
Advanced Research Questions
Q. How can synthetic yields be improved for the cyclopropanecarbonyl coupling step, given competing side reactions?
- Methodological Answer : (i) Employ slow addition of cyclopropanecarbonyl chloride to the amine intermediate to minimize exothermic side reactions. (ii) Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation efficiency . (iii) Monitor reaction progress via in situ IR spectroscopy to detect carbonyl stretching (1720–1740 cm⁻¹) and optimize quenching timing .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : (i) Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in mouse serum) and metabolic clearance using LC-MS/MS. The cyclopropane ring may confer resistance to CYP450 oxidation, improving in vivo stability . (ii) Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to assess blood-brain barrier penetration or accumulation in target organs .
Q. What computational methods are suitable for predicting the compound’s binding modes to protein targets?
- Methodological Answer : (i) Molecular docking (AutoDock Vina, Schrödinger Glide) to identify potential binding pockets. (ii) MD simulations (GROMACS, AMBER) to assess stability of ligand-protein complexes over 100 ns trajectories.
- Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data .
Q. How can researchers optimize the compound’s solubility for in vivo administration without altering its pharmacophore?
Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
- Methodological Answer : (i) Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. (ii) HPLC-PDA-ELSD : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to separate degradation products. (iii) LC-HRMS/MS : Identify degradation pathways (e.g., cyclopropane ring opening or oxamide hydrolysis) .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity between similar oxamide derivatives?
- Methodological Answer :
(i) Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) on target binding using isothermal titration calorimetry (ITC).
(ii) Batch variability check : Ensure synthetic intermediates (e.g., 3,4-dihydro-2H-quinoline) are free from regioisomeric impurities via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
